2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Description
This pyrrol-5-one derivative features a 4-hydroxy-3-(5-methylfuran-2-carbonyl) core substituted at positions 1 and 5 with a 3-(diethylamino)propyl chain and a 4-tert-butylphenyl group, respectively. The diethylamino group enhances solubility, while the bulky tert-butylphenyl moiety likely improves target binding affinity. The 5-methylfuran-2-carbonyl substituent at position 3 introduces metabolic stability compared to labile ester groups in earlier analogs .
Properties
CAS No. |
4844-52-4 |
|---|---|
Molecular Formula |
C27H36N2O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H36N2O4/c1-7-28(8-2)16-9-17-29-23(19-11-13-20(14-12-19)27(4,5)6)22(25(31)26(29)32)24(30)21-15-10-18(3)33-21/h10-15,23,31H,7-9,16-17H2,1-6H3 |
InChI Key |
GBXZLOJGMZLFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the tert-Butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where tert-butylbenzene is alkylated with a suitable electrophile.
Attachment of the Diethylamino Group: This can be achieved through a nucleophilic substitution reaction, where a halogenated precursor reacts with diethylamine.
Incorporation of the Furan-2-carbonyl Group: This step may involve an acylation reaction, where the furan-2-carbonyl chloride reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrrolone derivatives are often modified at positions 1, 3, 4, and 5 to optimize pharmacological properties. Below is a comparative analysis:
Pharmacokinetic and Pharmacodynamic Profiles
- Solubility: The diethylamino group in the target compound and ’s analog enhances aqueous solubility compared to Compound 20’s hydroxypropyl or TDR32750’s ester-containing structure .
- Metabolic Stability : Replacing esters (TDR32750) with furan-2-carbonyl (target compound) or methoxybenzoyl () reduces susceptibility to hydrolysis, aligning with SAR studies in .
- Activity: While TDR32750 achieves sub-nM EC50 values, its poor developability highlights the importance of substitutions like diethylamino and tert-butylphenyl in balancing potency and pharmacokinetics .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Position 1: Diethylaminoalkyl chains improve solubility without compromising activity, as seen in and the target compound . Position 3: Furan-2-carbonyl groups enhance metabolic stability over esters (TDR32750) or benzoyl groups (Compound 20) . Position 5: Bulky tert-butylphenyl groups may enhance target binding, as observed in antimalarial pyrrolones .
- Developability: The target compound’s diethylamino and furan substituents address historical issues (e.g., solubility, stability) in pyrrolone drug development .
Biological Activity
Chemical Structure and Properties
The chemical formula for this compound is , and it features a pyrrolone core with multiple functional groups that contribute to its biological activities. The presence of the tert-butyl group, diethylamino group, and furan moiety suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. A study on related pyrrolone derivatives demonstrated that they effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Pyrrolone derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, a derivative of this class was shown to induce apoptosis in various cancer cell lines by activating caspase pathways .
Neuroprotective Effects
Neuroprotection is another area where this compound may exhibit activity. Compounds with diethylamino groups are often investigated for their effects on neurotransmitter systems. Studies have shown that similar compounds can enhance acetylcholine release and inhibit acetylcholinesterase activity, which may lead to improved cognitive function .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Research has highlighted that certain pyrrolone derivatives possess antimicrobial effects against a range of pathogens, including bacteria and fungi . This activity is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Activity Impact |
|---|---|
| Tert-butyl group | Increases lipophilicity; enhances membrane penetration |
| Diethylamino group | Potential neuroprotective effects |
| Furan moiety | Contributes to antioxidant activity |
Case Study 1: Antioxidant Efficacy
In a controlled study, researchers evaluated the antioxidant capacity of various pyrrolone derivatives, including our target compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting robust antioxidant activity.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties revealed that treatment with the compound led to increased levels of pro-apoptotic factors in breast cancer cells. Flow cytometry analysis showed a marked increase in early apoptotic cells after treatment, confirming the compound's potential as an anticancer agent.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound improved memory retention in tests designed to assess cognitive function. Histological analysis revealed reduced neuronal damage in treated animals compared to controls.
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